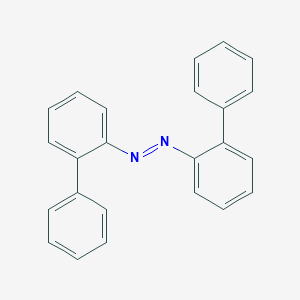
Acide 5-méthyl-1H-indole-3-carboxylique
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of indole derivatives, including 5-Methyl-1H-indole-3-carboxylic acid, involves several chemical reactions. For example, the Dieckmann cyclization has been used to produce various indole-2-carboxylic acids and esters, demonstrating the versatility of synthetic routes in creating indole derivatives (Unangst et al., 1987). Moreover, the Ullmann reaction has facilitated the conversion of 1H-indoles to 1-phenylindoles, illustrating the synthetic adaptability for modifying the indole core structure.
Molecular Structure Analysis
The molecular structure of indole derivatives has been extensively studied using various spectroscopic techniques. For instance, the crystal structure analysis of 3-Carboxymethyl-1H-indole-4-carboxylic acid revealed the orientation of carboxyl groups in relation to the indole ring, highlighting the impact of substituents on molecular conformation (Mao, 2011).
Chemical Reactions and Properties
Indole derivatives undergo a variety of chemical reactions, contributing to their diverse chemical properties. For example, the aza-Friedel-Crafts reactions facilitated the synthesis of 3-substituted indoles, showcasing the chemical reactivity of indole carboxylic acids in water (Shirakawa & Kobayashi, 2006). This demonstrates the potential for synthesizing biologically relevant indole derivatives through environmentally friendly methods.
Applications De Recherche Scientifique
Activité herbicide
Les dérivés de l'acide indole-3-carboxylique, y compris l'acide 5-méthyl-1H-indole-3-carboxylique, ont été utilisés dans la conception et la synthèse d'antagonistes potentiels de la réponse inhibitrice du transport 1 . Ces composés ont montré des effets d'inhibition de bons à excellents sur les racines et les pousses du colza dicotylédoné et du chiendent monocotylédoné .
Synthèse de molécules actives
Le 1H-indole-3-carbaldéhyde et ses dérivés, y compris l'this compound, sont des précurseurs chimiques essentiels et efficaces pour la génération de structures biologiquement actives . Ils ont été utilisés dans des réactions multicomposants intrinsèquement durables pour assembler des échafaudages pharmaceutiquement intéressants .
Préparation de diphenylsulfonium ylides
L'this compound a été utilisé dans la biosynthèse d'inhibiteurs de protéines kinases et dans la préparation de diphenylsulfonium ylides à partir du sulfurane de Martin .
Réactions de couplage déshydrogénatif croisé
Ce composé a été utilisé dans des réactions de couplage déshydrogénatif croisé , un type de réaction qui forme une liaison entre deux molécules en éliminant deux atomes d'hydrogène.
Synthèse de dérivés de l'indirubine
L'this compound a été utilisé dans la synthèse de dérivés de l'indirubine , qui sont un groupe de composés connus pour leurs puissantes propriétés anticancéreuses.
Préparation d'aminoindolylacetates
Ce composé a été utilisé dans la préparation d'aminoindolylacetates , qui sont un type de composé qui peut avoir diverses activités biologiques.
Mécanisme D'action
Target of Action
5-Methyl-1H-indole-3-carboxylic acid, like other indole derivatives, is known to interact with multiple receptors Indole derivatives have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest a broad range of potential targets.
Mode of Action
Indole derivatives are known to bind with high affinity to their targets, leading to various biological responses
Biochemical Pathways
Indole and its derivatives are metabolites produced by the metabolism of tryptophan catalyzed by intestinal microorganisms . They maintain intestinal homeostasis and impact liver metabolism and the immune response
Result of Action
Indole derivatives are known to have diverse biological activities and therapeutic possibilities
Action Environment
The biological activities of indole derivatives can be influenced by various factors, including the presence of other compounds, ph, temperature, and more
Orientations Futures
Indole derivatives have shown potential in the treatment of various diseases, including cancer . The application of indole derivatives as biologically active compounds for the treatment of cancer cells, microbes, and different types of disorders in the human body has attracted increasing attention in recent years . Future research into indoles will facilitate a better understanding of their druggability and application in intestinal and liver diseases .
Propriétés
IUPAC Name |
5-methyl-1H-indole-3-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO2/c1-6-2-3-9-7(4-6)8(5-11-9)10(12)13/h2-5,11H,1H3,(H,12,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZNAHYKFVSHGDA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)NC=C2C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90593330 |
Source


|
| Record name | 5-Methyl-1H-indole-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90593330 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
10242-02-1 |
Source


|
| Record name | 5-Methyl-1H-indole-3-carboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=10242-02-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Methyl-1H-indole-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90593330 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[(2,3-Epoxypropoxy)methyl]-2-ethyl-2-methyl-1,3-dioxolane](/img/structure/B80566.png)
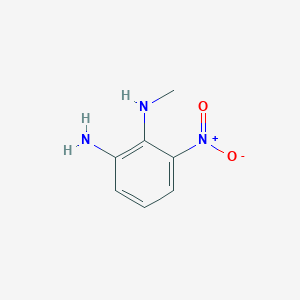
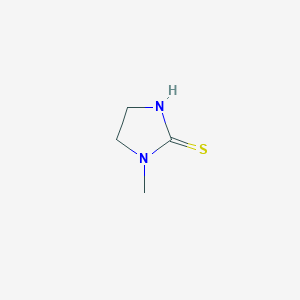
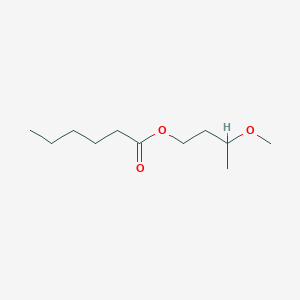
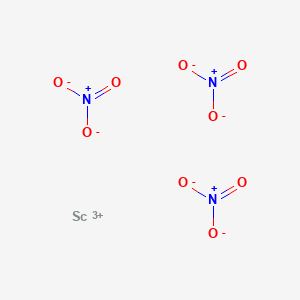
![Pyrazolo[5,1-c][1,2,4]benzotriazin-8-ol](/img/structure/B80577.png)
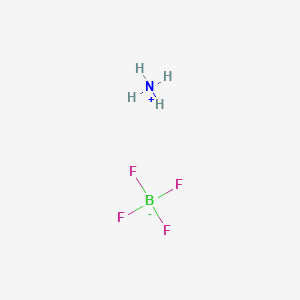
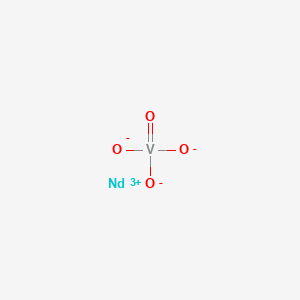
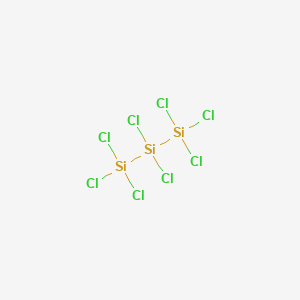
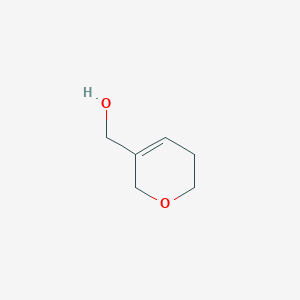
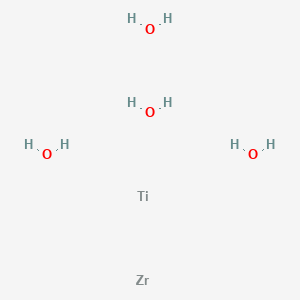
![Hexanamide, N-[3-(2,5-dihydro-5-thioxo-1H-tetrazol-1-yl)phenyl]-](/img/structure/B80590.png)

